2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
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Overview
Description
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a sulfonyl group attached to an indole ring, which is further connected to a phenylacetamide moiety. The presence of the 4-chlorobenzyl group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the sulfonyl group. The final step involves the coupling of the phenylacetamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole and phenylacetamide moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indole ring may also play a role in binding to receptors and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-bromobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
- 2-((1-(4-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
- 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
Uniqueness
The uniqueness of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide lies in its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the 4-chlorobenzyl group differentiates it from other similar compounds, potentially leading to unique biological activities and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c24-18-12-10-17(11-13-18)14-26-15-22(20-8-4-5-9-21(20)26)30(28,29)16-23(27)25-19-6-2-1-3-7-19/h1-13,15H,14,16H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROIVCSRGLNILK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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